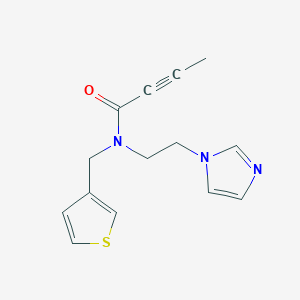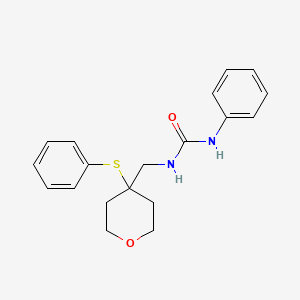
1-phenyl-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there isn’t specific information on the synthesis of “1-phenyl-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea”, related compounds have been synthesized through various methods. For instance, 5-(Tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiol was synthesized by reacting 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide and subsequent cyclization of the resulting amide in the presence of KOH .科学的研究の応用
Hydrogel Applications One study discusses the use of a urea derivative in forming hydrogels, highlighting the impact of anions on the gel's rheology and morphology. This indicates the potential of urea derivatives in developing tunable materials for various applications, including drug delivery and tissue engineering (Lloyd & Steed, 2011).
Anticancer Potential Research into 1-aryl-3-(2-chloroethyl) ureas has evaluated their cytotoxicity against human adenocarcinoma cells, suggesting potential anticancer applications. This work underscores the importance of structural modifications in enhancing therapeutic efficacy (Gaudreault et al., 1988).
Crystal Structure Analysis Studies on the crystal structures of urea derivatives, including those with pyran and pyrimidinone groups, provide insights into their molecular configurations and the importance of hydrogen bonding and other interactions. Such information is crucial for the design of materials and molecules with specific properties (Sharma et al., 2016).
Optical and Electronic Properties Research has also focused on the synthesis and characterization of urea derivatives for their potential in non-linear optical (NLO) applications. These studies highlight the role of molecular structure in determining the optical and electronic properties of materials, which is valuable for developing new optical devices (Sangeetha et al., 2017).
Cardiac Myosin Activation Explorations into flexible urea derivatives have identified compounds that act as selective cardiac myosin ATPase activators. Such findings are significant for developing treatments for systolic heart failure, showcasing the therapeutic potential of urea derivatives in cardiovascular diseases (Manickam et al., 2017).
作用機序
Target of Action
The primary targets of the compound “1-phenyl-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea” are currently unknown . This compound is structurally similar to other compounds that are used as building blocks for the synthesis of complex carbohydrates . .
Biochemical Pathways
Given its structural similarity to other compounds used in carbohydrate synthesis , it’s possible that it may play a role in carbohydrate metabolism or other related biochemical pathways.
Result of Action
Given its potential role in carbohydrate synthesis , it’s possible that it may influence cellular processes related to carbohydrate metabolism.
特性
IUPAC Name |
1-phenyl-3-[(4-phenylsulfanyloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c22-18(21-16-7-3-1-4-8-16)20-15-19(11-13-23-14-12-19)24-17-9-5-2-6-10-17/h1-10H,11-15H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNKFGRTMFPTRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC2=CC=CC=C2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-(3-bromo-5-hydroxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2453237.png)
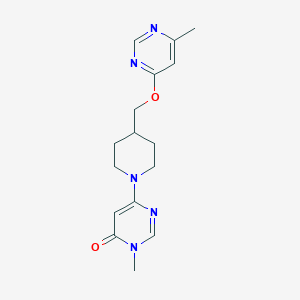
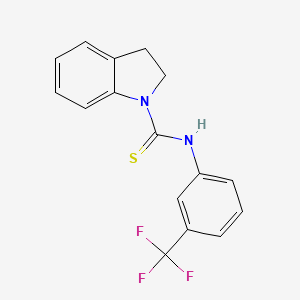
![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone](/img/structure/B2453243.png)
![N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2453246.png)
![1-(3-Chlorophenyl)-3-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]urea](/img/structure/B2453250.png)
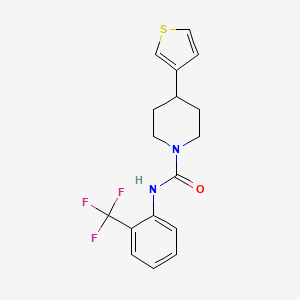
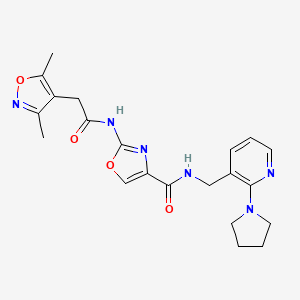
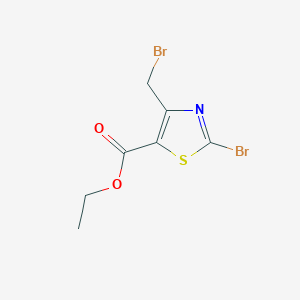
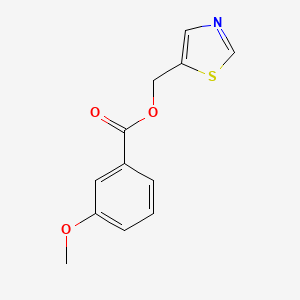
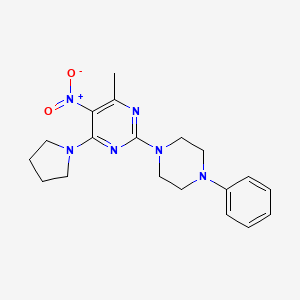

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine](/img/structure/B2453258.png)
